Calciumphosphinat

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7789-79-9 |

|---|---|

Molecular Formula |

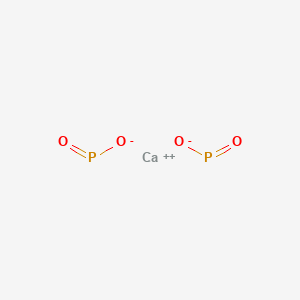

CaH2O4P2+2 |

Molecular Weight |

168.04 g/mol |

IUPAC Name |

calcium;phosphenous acid |

InChI |

InChI=1S/Ca.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;; |

InChI Key |

LITFOGPYONJRNO-UHFFFAOYSA-N |

SMILES |

[O-]P=O.[O-]P=O.[Ca+2] |

Canonical SMILES |

OP=O.OP=O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Calcium Phosphinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phosphinate, also known as calcium hypophosphite, is an inorganic compound with the chemical formula Ca(H₂PO₂)₂. It is the calcium salt of phosphinic acid. This technical guide provides a detailed overview of its fundamental chemical and physical properties, synthesis methodologies, and key applications. The information is curated for professionals in research, science, and drug development who require a thorough understanding of this versatile compound.

Chemical and Physical Properties

Calcium phosphinate is a white, free-flowing crystalline powder or monoclinic prismatic crystals.[1][2][3][4] It is stable under recommended storage conditions.[1] The compound is a flammable solid and can be harmful if swallowed, causing serious eye irritation.[1] When heated to decomposition, it emits toxic fumes of phosphorous oxides and can form phosphine (B1218219), a spontaneously flammable gas in air.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of calcium phosphinate.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | Ca(H₂PO₂)₂ | [5][6][7] |

| Molecular Weight | 170.05 g/mol | [4][6] |

| Computed Molecular Weight | 166.02 g/mol | [1][8] |

| Appearance | White crystalline powder, monoclinic crystals | [1][2][3][4] |

| Density | 2.243 g/cm³ at 20 °C | [1] |

| Decomposition Temperature | 200 °C | [2] |

| Boiling Point | >350 °C | [1] |

| pH (5% solution) | 6.0 - 8.0 | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | pH | Reference |

| Water | 117.1 g/L | 25 | 5.5 | [1] |

| Water | 154 g/L | 25 | [1][2] | |

| Water | 12.5 g/100 mL | 100 | [4] | |

| Water | 16.7 g/100g | Room Temperature | [9] | |

| Alcohol | Insoluble | [4] | ||

| Glycerol | Slightly soluble | [1] |

Synthesis of Calcium Phosphinate

Calcium phosphinate can be synthesized through several methods. The most common approaches are the double decomposition reaction and the reaction of elemental phosphorus with an alkaline earth hydroxide.

Double Decomposition Method

This method involves the reaction of a soluble calcium salt, such as calcium chloride or calcium nitrate, with a soluble hypophosphite, typically sodium hypophosphite.[10][11] The resulting calcium phosphinate, being less soluble, precipitates out of the solution.

Yellow Phosphorus and Lime Method

Another established industrial method involves the direct reaction of yellow (white) phosphorus with milk of lime (calcium hydroxide) in an aqueous solution.[10][11] This reaction is typically carried out at elevated temperatures and produces calcium phosphinate along with phosphine gas as a byproduct.[11]

Experimental Protocols for Characterization

The characterization of calcium phosphinate involves several analytical techniques to determine its structure, purity, and physical properties.

Structural Characterization

-

X-ray Diffraction (XRD): XRD is a fundamental technique used to determine the crystal structure of calcium phosphinate. The analysis of the diffraction pattern provides information about the lattice parameters and space group. For instance, the crystal structure of a double salt, calcium sodium hypophosphite, has been determined to be cubic.[12]

-

Scanning Electron Microscopy (SEM): SEM is employed to study the morphology and particle size of the synthesized calcium phosphinate crystals.[10] This technique provides high-resolution images of the sample's surface, revealing details about its shape and uniformity.[10]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition behavior of calcium phosphinate. The analysis measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs.[13]

-

Differential Scanning Calorimetry (DSC): DSC is utilized to investigate the thermal transitions of the material, such as melting and crystallization behavior, by measuring the heat flow into or out of a sample as it is heated or cooled.[13]

Applications of Calcium Phosphinate

Calcium phosphinate has a wide range of applications across various industries due to its chemical properties.

-

Pharmaceuticals and Nutraceuticals: It serves as a bioavailable source of calcium and phosphorus in dietary supplements, supporting bone health and metabolic functions.[4] It is also used in the synthesis of certain pharmaceutical drugs and acts as an antioxidant.[14]

-

Flame Retardant: Calcium phosphinate is utilized as a non-halogenated, phosphorus-based flame retardant for plastics and polymers.[4][9]

-

Chemical Plating: It is employed in the process of electroless nickel plating.[3][9]

-

Agriculture and Animal Nutrition: In agriculture, it can be used as a fertilizer.[14] It also serves as a food additive in animal nutrition to ensure adequate mineral intake.[11][14]

-

Corrosion Inhibitor: Calcium phosphinate is used as a corrosion inhibitor.[10]

Safety and Handling

Calcium phosphinate is a flammable solid and should be handled with care.[1][15] It is important to avoid dust formation and sources of ignition.[1] Personal protective equipment, including safety glasses and gloves, should be worn when handling the compound.[1] In case of a spill, it should be swept up and placed in a suitable container for disposal, avoiding entry into drains.[1]

This guide provides a foundational understanding of calcium phosphinate. For specific applications and in-depth experimental procedures, further consultation of specialized literature is recommended.

References

- 1. Calcium phosphinate | CaO4P2 | CID 24618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calcium phosphinate [chemister.ru]

- 3. Calcium phosphinate 7789-79-9 India [ottokemi.com]

- 4. neemcco.com [neemcco.com]

- 5. Calcium phosphinate, Hi-LR™ [himedialabs.com]

- 6. Calcium hypophosphite synthesis - chemicalbook [chemicalbook.com]

- 7. CAS-7789-79-9, Calcium Phosphinate Pure Manufacturers, Suppliers & Exporters in India | 025720 [cdhfinechemical.com]

- 8. Calcium phosphinate | CaO4P2 | CID 24618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. additivesforpolymer.com [additivesforpolymer.com]

- 10. researchgate.net [researchgate.net]

- 11. Method for preparing calcium hypophosphite - Eureka | Patsnap [eureka.patsnap.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. innospk.com [innospk.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Synthesis and Characterization of Calcium Hypophosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium hypophosphite (Ca(H₂PO₂)₂). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's preparation and analytical validation. This document outlines established synthesis methodologies, including metathesis and neutralization reactions, and furnishes detailed experimental protocols. Furthermore, it delves into the key characterization techniques essential for verifying the identity, purity, and physicochemical properties of calcium hypophosphite, such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Thermal Analysis (TGA/DSC). All quantitative data is summarized in structured tables for clarity and comparative analysis. While direct involvement of calcium hypophosphite in specific signaling pathways is not extensively documented, its role as a component in drug delivery systems is explored, with a conceptual workflow presented through a mandatory visualization.

Introduction

Calcium hypophosphite, with the chemical formula Ca(H₂PO₂)₂, is an inorganic salt that has garnered interest in various industrial and pharmaceutical applications. In the pharmaceutical sector, it is primarily utilized as a source of calcium and phosphorus, contributing to bone health and finding use in nutritional supplements.[1][2] Its properties as a reducing agent also lend it to applications in chemical synthesis and as a stabilizer in certain formulations.[1][3] A thorough understanding of its synthesis and a robust characterization profile are paramount for its effective and safe utilization in research and drug development.

Synthesis of Calcium Hypophosphite

The synthesis of calcium hypophosphite can be achieved through several routes. The most common laboratory-scale methods are the double displacement (metathesis) reaction and the neutralization reaction.

Metathesis Reaction

This method involves the reaction of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), with a hypophosphite salt, typically sodium hypophosphite (NaH₂PO₂). The lower solubility of calcium hypophosphite in the reaction medium allows for its precipitation.

Reaction Schemes:

-

2NaH₂PO₂ + CaCl₂ → Ca(H₂PO₂)₂↓ + 2NaCl

-

2NaH₂PO₂ + Ca(NO₃)₂ → Ca(H₂PO₂)₂↓ + 2NaNO₃

The choice of the calcium salt can influence the purification process, as the solubility of the resulting sodium salt byproduct (NaCl or NaNO₃) needs to be considered.

Neutralization Reaction

This approach involves the direct reaction of a calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO), with hypophosphorous acid (H₃PO₂). The reaction is a straightforward acid-base neutralization that yields calcium hypophosphite and water.

Reaction Schemes:

-

Ca(OH)₂ + 2H₃PO₂ → Ca(H₂PO₂)₂ + 2H₂O

-

CaO + 2H₃PO₂ → Ca(H₂PO₂)₂ + H₂O

This method avoids the presence of other inorganic salts as byproducts, which can simplify the purification process.

Experimental Protocols

Protocol 1: Synthesis via Metathesis Reaction with Calcium Chloride

This protocol details the synthesis of calcium hypophosphite from sodium hypophosphite monohydrate and calcium chloride.

Materials:

-

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)

-

Calcium chloride (anhydrous, CaCl₂)

-

Deionized water

-

Ethanol (B145695) (for washing)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium hypophosphite by dissolving a stoichiometric amount in deionized water.

-

Separately, prepare a solution of calcium chloride by dissolving a stoichiometric amount in deionized water.

-

-

Reaction:

-

Slowly add the calcium chloride solution to the sodium hypophosphite solution with constant stirring at a controlled temperature, typically between 25-40°C.[4]

-

A white precipitate of calcium hypophosphite will form.

-

Continue stirring the mixture for a specified duration, for instance, 2 hours, to ensure complete reaction.[4]

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature to maximize precipitation.

-

Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the collected solid with cold deionized water to remove the sodium chloride byproduct.

-

Perform a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified calcium hypophosphite in a vacuum oven at a temperature below 80°C to prevent decomposition.

-

Protocol 2: Synthesis via Neutralization Reaction

This protocol describes the synthesis using calcium hydroxide and hypophosphorous acid.

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Hypophosphorous acid (H₃PO₂, 50% solution)

-

Deionized water

Procedure:

-

Reaction:

-

Prepare a suspension of calcium hydroxide in deionized water in a reaction vessel.

-

Slowly add a stoichiometric amount of hypophosphorous acid solution to the calcium hydroxide suspension with vigorous stirring.

-

Monitor the pH of the reaction mixture. The reaction is complete when the pH is near neutral.

-

-

Purification:

-

Filter the resulting solution to remove any unreacted calcium hydroxide or other insoluble impurities.

-

The filtrate is a solution of calcium hypophosphite.

-

-

Isolation:

-

Concentrate the filtrate by evaporation under reduced pressure to induce crystallization.

-

Collect the crystals by filtration.

-

-

Drying:

-

Dry the crystals in a vacuum oven at a temperature below 80°C.

-

Characterization of Calcium Hypophosphite

Thorough characterization is essential to confirm the synthesis of the desired product and to assess its purity and properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of calcium hypophosphite is presented in Table 1.

Table 1: Physical and Chemical Properties of Calcium Hypophosphite

| Property | Value |

| Chemical Formula | Ca(H₂PO₂)₂ |

| Molecular Weight | 170.06 g/mol [2] |

| Appearance | White crystalline powder[2] |

| Solubility in Water | 16.7 g / 100 g H₂O at room temperature[2] |

| Solubility in Ethanol | Insoluble[2] |

| pH (5% solution) | 6.0 - 8.0[2] |

| Decomposition Temperature | Begins to decompose above 300°C[5] |

Analytical Techniques

FTIR spectroscopy is used to identify the functional groups present in the molecule. The hypophosphite anion (H₂PO₂⁻) has characteristic vibrational modes. A typical FTIR spectrum of a compound containing the hypophosphite group would show strong absorptions corresponding to P-H and P=O stretching, as well as various bending modes.

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the symmetric vibrations of the phosphate (B84403) groups. The Raman spectrum of calcium hypophosphite would be dominated by a strong band associated with the symmetric stretching mode of the phosphate group.[6]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of calcium hypophosphite. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions. The thermal decomposition of calcium hypophosphite is an exothermic process that can release flammable phosphine (B1218219) gas.[5]

Table 2: Summary of Characterization Techniques

| Technique | Purpose | Expected Observations |

| XRD | Crystalline structure identification | Characteristic diffraction peaks for calcium hypophosphite. |

| FTIR | Functional group analysis | Bands corresponding to P-H, P=O, and O-P-O vibrations. |

| Raman | Vibrational mode analysis | Strong peak for the symmetric P-O stretch. |

| TGA/DSC | Thermal stability and decomposition | Mass loss and exothermic peaks upon heating. |

Mandatory Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of calcium hypophosphite.

Conceptual Diagram of a Calcium Phosphate-Based Drug Delivery System

While calcium hypophosphite itself is not typically the primary component of advanced drug delivery systems, other forms of calcium phosphates are extensively researched for this purpose due to their biocompatibility and biodegradability.[7][8] This diagram illustrates the general concept.

Caption: Conceptual workflow of a calcium phosphate-based drug delivery system.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of calcium hypophosphite. The outlined experimental protocols for metathesis and neutralization reactions offer reproducible methods for its preparation. The summary of characterization techniques and their expected outcomes provides a framework for the analytical validation of the synthesized product. While the direct role of calcium hypophosphite in complex biological signaling pathways relevant to drug development is not well-established, its fundamental properties and its relation to the broader class of calcium phosphates, which are pivotal in drug delivery research, underscore its importance in the pharmaceutical sciences. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this compound.

References

- 1. chemiis.com [chemiis.com]

- 2. neemcco.com [neemcco.com]

- 3. Calcium Hypophosphite or Calcium Bis(phosphinate) Manufacturers [mubychem.com]

- 4. Calcium Hypophosphite [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UMAOH Calcium Phosphate Coatings Designed for Drug Delivery: Vancomycin, 5-Fluorouracil, Interferon α-2b Case - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Phosphate Nanocomposite Particles for In Vitro Imaging and Encapsulated Chemotherapeutic Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Morphology of Calcium Phosphinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phosphinate, also known as calcium hypophosphite, Ca(H₂PO₂)₂, is an inorganic compound with applications ranging from a corrosion inhibitor and flame retardant to a food additive and pharmaceutical ingredient[1][2][3]. A thorough understanding of its solid-state properties, specifically its crystal structure and morphology, is crucial for controlling its physical and chemical behavior in various applications. This guide provides a comprehensive overview of the known structural and morphological characteristics of calcium phosphinate, details the experimental protocols for its characterization, and presents the available quantitative data in a structured format.

Crystal Structure of Calcium Phosphinate

A Note on a Related Compound: Calcium Sodium Hypophosphite

In contrast to the limited data on pure calcium phosphinate, the crystal structure of a related double salt, calcium sodium hypophosphite (CaNa(H₂PO₂)₃) , has been thoroughly characterized. This compound crystallizes in the cubic system with the space group P213 [1][5]. The structure consists of two distinct octahedral groups, one centered on a calcium atom and the other on a sodium atom. Each oxygen atom of the hypophosphite ions coordinates with both a calcium and a sodium atom, forming the octahedral frameworks[1][5]. While not identical to pure calcium phosphinate, the structure of this double salt provides insight into the coordination environment of the calcium ion with hypophosphite anions.

The crystallographic data for calcium sodium hypophosphite is summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][5] |

| Space Group | P213 | [1][5] |

| Lattice Constant (a) | 9.720 ± 0.003 Å | [5] |

| Unit Cell Volume (U) | 918.3 ų | [5] |

| Formula Units per Unit Cell (Z) | 4 | [1][5] |

| Measured Density (Dm) | 1.90 g/cm³ | [5] |

| Calculated Density (Dx) | 1.865 g/cm³ | [5] |

Morphology of Calcium Phosphinate

The morphology of calcium phosphinate crystals is influenced by the synthesis conditions. The most commonly reported morphology is rod-like or prismatic crystals [1][2][3].

One study on the synthesis of calcium phosphinate reported the formation of rod-like structures with a uniform size[3]. The particles were described as having oval-shaped ends and a smooth surface without significant cracks or holes[3].

The following table summarizes the reported morphological and physical properties of calcium phosphinate.

| Property | Description | Reference |

| General Appearance | White to gray monoclinic, prismatic crystals or granular powder | [1][2][4] |

| Crystal Shape | Rod-like (rectangular) with oval ends | [3] |

| Particle Size | Approximately 0.563 µm | [3] |

| Density | 2.243 g/cm³ at 20°C | [1] |

Experimental Protocols

The characterization of the crystal structure and morphology of calcium phosphinate relies on standard solid-state analytical techniques.

Synthesis of Calcium Phosphinate

A common laboratory-scale synthesis of calcium phosphinate involves the reaction of sodium hypophosphite with anhydrous calcium chloride in an aqueous solution. The reaction proceeds as follows:

2NaH₂PO₂·H₂O + CaCl₂ → Ca(H₂PO₂)₂ + 2NaCl + 2H₂O[3]

Experimental Workflow for Synthesis:

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Phosphinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phosphinate, also known as calcium hypophosphite [Ca(H₂PO₂)₂], is a compound of significant interest across various industrial and scientific fields. Its application as an effective flame retardant, a component in pharmaceutical formulations, and a food additive underscores the importance of a thorough understanding of its thermal properties.[1][2] This technical guide provides a comprehensive analysis of the thermal decomposition mechanism of calcium phosphinate, detailing the decomposition pathways, the nature of the evolved gaseous products, and the composition of the solid-state residues. The information presented herein is critical for the safe handling, processing, and application of this compound, particularly in contexts where it is subjected to elevated temperatures.

The thermal degradation of calcium phosphinate is a complex process that is highly dependent on the surrounding atmosphere.[3][4] In an inert atmosphere, such as nitrogen, the decomposition proceeds through a multi-stage process characterized by several exothermic events.[3] Conversely, in an oxidative atmosphere like air, the decomposition is marked by a significant exothermic release of energy, indicating that oxidation reactions play a predominant role.[3] This guide will elucidate the mechanistic differences between these two decomposition environments.

Core Concepts of Thermal Decomposition

The thermal decomposition of calcium phosphinate involves a series of chemical reactions that result in the breakdown of the parent compound into various gaseous and solid products. The primary gaseous product evolved during the initial stages of decomposition is phosphine (B1218219) (PH₃), a toxic and flammable gas.[2] The solid residues can range from intermediate species like calcium phosphide (B1233454) to more stable calcium-containing inorganic compounds such as calcium oxide and various calcium phosphates.[3][4][5]

The decomposition process can be systematically investigated using a suite of thermoanalytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS). The combination of these techniques, particularly in a simultaneous TGA-MS setup, allows for the precise correlation of mass loss events with the evolution of specific gaseous species, providing a detailed, step-by-step understanding of the decomposition mechanism.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of calcium phosphinate proceeds through distinct stages, each characterized by specific temperature ranges, mass loss percentages, and associated thermal events. The following tables summarize the available quantitative data for the decomposition in both inert (nitrogen) and oxidizing (air) atmospheres.

Table 1: Thermal Decomposition of Calcium Phosphinate in a Nitrogen Atmosphere

| Decomposition Stage | Peak Temperature (°C) | Mass Loss (%) | Gaseous Product(s) | Solid Residue(s) | Enthalpy Change |

| Stage 1 | 368 | Data not available | Phosphine (PH₃) | Calcium Phosphite (B83602) (CaHPO₃) | Exothermic |

| Stage 2 | 386 | Data not available | Phosphine (PH₃) | Intermediate Calcium Phosphates | Exothermic |

| Stage 3 | 400 | Data not available | Water (H₂O) | Calcium Pyrophosphate (Ca₂P₂O₇) | Exothermic |

| Stage 4 | 434 | Data not available | - | Calcium Metaphosphate [Ca(PO₃)₂] | Exothermic |

| Total | - | - | - | - | -1.51 kJ/g [3] |

Note: The mass loss for each individual stage in a nitrogen atmosphere is not explicitly detailed in the reviewed literature. The decomposition is a complex, multi-step process with overlapping events.

Table 2: Thermal Decomposition of Calcium Phosphinate in an Air Atmosphere

| Decomposition Stage | Peak Temperature (°C) | Mass Change (%) | Gaseous Product(s) | Solid Residue(s) | Enthalpy Change |

| Stage 1 | 363 | Weight gain | Oxygen (O₂) uptake | Oxidized intermediates | Exothermic |

| Stage 2 | > 370 | Weight loss | Phosphine (PH₃), Water (H₂O) | Calcium Phosphates | Exothermic |

| Final Residue at 800°C | - | +4.2% [4] | - | Calcium Phosphates | -9.01 kJ/g [3] |

Note: The decomposition in air is characterized by an initial weight gain due to oxidation, followed by the decomposition of the oxidized intermediates. The overall process is highly exothermic.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the thermal decomposition of calcium phosphinate.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Instrument: A simultaneous thermal analyzer capable of performing TGA coupled with a quadrupole mass spectrometer.

-

Sample Preparation: An accurately weighed sample of calcium phosphinate (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is conducted under a dynamic flow of a high-purity inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., synthetic air) at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 900-1000°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample mass as a function of temperature (TGA curve). Simultaneously, the mass spectrometer, connected to the TGA furnace via a heated capillary transfer line, continuously samples the evolved gases and records the ion currents for specific mass-to-charge ratios (m/z) corresponding to the expected gaseous products (e.g., m/z for PH₃, H₂O).

Differential Scanning Calorimetry (DSC)

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of calcium phosphinate (typically 2-5 mg) is hermetically sealed in an aluminum pan. For experiments where gas evolution is expected, a pinhole lid may be used to allow for the controlled release of gaseous products.

-

Atmosphere: A dynamic inert or oxidizing atmosphere is maintained within the DSC cell at a constant flow rate.

-

Heating Program: The sample is heated over a defined temperature range at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The DSC curve reveals endothermic and exothermic peaks corresponding to thermal events such as melting, crystallization, and decomposition. The area under these peaks can be integrated to determine the enthalpy change (ΔH) of these transitions.

X-ray Diffraction (XRD) of Solid Residues

-

Sample Preparation: Samples of calcium phosphinate are heated in a furnace to specific temperatures corresponding to the end of each decomposition stage observed in the TGA curve. The heating is performed under either an inert or oxidizing atmosphere. The resulting solid residues are then cooled and finely ground.

-

Instrument: A powder X-ray diffractometer.

-

Data Acquisition: The powdered residue is mounted on a sample holder, and the XRD pattern is recorded over a specific 2θ range.

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the solid residue.

Visualization of Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways of calcium phosphinate and the experimental workflow for its analysis.

Caption: Proposed thermal decomposition pathway of calcium phosphinate in a nitrogen atmosphere.

Caption: Simplified thermal decomposition pathway of calcium phosphinate in an air atmosphere.

Caption: Experimental workflow for the analysis of calcium phosphinate thermal decomposition.

Discussion of the Decomposition Mechanism

Decomposition in an Inert Atmosphere (Nitrogen)

The thermal decomposition of calcium phosphinate in a nitrogen atmosphere is a complex, multi-stage process driven by a series of disproportionation reactions. The decomposition initiates at approximately 360°C.[1] The process is characterized by four distinct exothermic events with peak temperatures at 368, 386, 400, and 434°C.[3]

The initial stage involves the decomposition of calcium phosphinate into calcium phosphite and phosphine gas. As the temperature increases, the intermediate phosphite species undergo further disproportionation reactions, leading to the formation of more condensed phosphate (B84403) species, such as pyrophosphate and metaphosphate. The evolution of water at higher temperatures suggests the condensation of P-OH groups present in the intermediate species. The final solid residue is likely a mixture of various calcium phosphates. The red-brown color of the residue reported in some studies suggests the possible formation of elemental phosphorus or calcium phosphide as an intermediate.[3]

Decomposition in an Oxidizing Atmosphere (Air)

In the presence of air, the decomposition mechanism is significantly altered by oxidative reactions. The process begins with an exothermic weight gain in the temperature range of 331-370°C, which is attributed to the oxidation of the phosphinate, leading to the formation of more thermally stable phosphate species.[4] This initial oxidation is followed by the decomposition of these intermediates at higher temperatures, which also involves the release of phosphine and water. The overall heat release in air is substantially higher than in nitrogen (-9.01 kJ/g vs. -1.51 kJ/g), highlighting the significant contribution of the exothermic oxidation reactions.[3] The final solid residue at 800°C has a mass greater than the initial sample, confirming the incorporation of oxygen into the solid product, which is composed of various calcium phosphates.[4]

Conclusion

The thermal decomposition of calcium phosphinate is a multifaceted process that is highly sensitive to the atmospheric conditions. In an inert atmosphere, it undergoes a four-stage exothermic decomposition, primarily driven by disproportionation reactions, leading to the evolution of phosphine and the formation of various calcium phosphates. In an oxidizing atmosphere, the mechanism is dominated by exothermic oxidation reactions, resulting in a significantly larger energy release and the formation of a thermally stable calcium phosphate residue.

A comprehensive understanding of this decomposition behavior, facilitated by the experimental protocols and data presented in this guide, is essential for the safe and effective application of calcium phosphinate in its diverse industrial and scientific roles. Further research focusing on the detailed quantification of mass loss at each decomposition stage and the definitive identification of all intermediate species would provide an even more complete picture of this complex thermal degradation process.

References

Solubility of calcium phosphinate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium phosphinate (also known as calcium hypophosphite) in various solvents. The information contained herein is intended to support research, development, and formulation activities where calcium phosphinate is a compound of interest.

Core Data: Solubility of Calcium Phosphinate

The solubility of calcium phosphinate is a critical parameter for its application in various fields, including its use as a flame retardant, a nutritional supplement in animal feed, and in chemical plating.[1] The following table summarizes the available quantitative data on its solubility in different solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility (g/L) |

| Water | Room Temperature | 16.7[1][2] | - |

| Water | 20 | - | 200[3] |

| Water | 25 | 15.4[4] | 117.1 (at pH 5.5)[5], 154[5] |

| Water | 100 | 12.5[4][6] | - |

| Ethanol | - | Insoluble[1][2][3][4] | Practically Insoluble[5][7] |

| Glycerol (99.04%) | 20 | 2.5[4] | - |

| Glycerol | - | Slightly Soluble[5][7] | - |

Qualitative Solubility Summary:

-

Water: Calcium phosphinate is soluble in water.[1][2][5][7][8] Its aqueous solution is reported to be weakly acidic.[1][2]

-

Alcohol (Ethanol): It is consistently reported as insoluble or practically insoluble in alcohol.[1][2][3][4][5][7]

-

Glycerol: Calcium phosphinate is slightly soluble in glycerol.[5][7]

-

Ether: It is reported to be insoluble in ether.[3]

Experimental Protocols for Solubility Determination

The following outlines a general experimental methodology for determining the solubility of a salt like calcium phosphinate as a function of temperature. This method is based on the principle of creating a saturated solution at an elevated temperature and then determining the temperature at which crystallization occurs upon cooling.[9][10]

Materials:

-

Calcium Phosphinate

-

Distilled or Deionized Water (or other solvent of interest)

-

Beakers or Test Tubes

-

Heating plate with magnetic stirring capability

-

Magnetic stir bar

-

Digital thermometer with a precision of ±0.1 °C

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions of Known Concentration:

-

Accurately weigh a specific amount of calcium phosphinate using an analytical balance.

-

Transfer the weighed salt to a beaker or test tube.

-

Add a precise volume or mass of the solvent to the beaker. For generating a solubility curve, a series of solutions with varying solute-to-solvent ratios should be prepared in separate beakers.[9][11]

-

-

Dissolution:

-

Place the beaker on a hot plate and introduce a magnetic stir bar.

-

Gently heat the solution while stirring continuously until all the calcium phosphinate has completely dissolved.[9]

-

-

Determination of Saturation Temperature:

-

Once the solid is fully dissolved, turn off the heat and remove the beaker from the hot plate.

-

Insert a calibrated digital thermometer into the solution.

-

Allow the solution to cool slowly while continuing to stir.

-

Carefully observe the solution for the first sign of crystal formation. The temperature at which crystallization begins is the saturation temperature for that specific concentration.[9][10]

-

-

Data Collection and Analysis:

-

Record the saturation temperature for each of the prepared concentrations.

-

Repeat the measurement for each concentration to ensure reproducibility. The temperatures should ideally agree within 1°C.[9]

-

Convert the concentrations to a standard unit, such as grams of solute per 100 g of solvent.

-

Plot the solubility (in g/100 g solvent) on the y-axis against the temperature (°C) on the x-axis to construct a solubility curve.[10][11]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of calcium phosphinate.

References

- 1. Calcium hypophosphite|CAS 7789-79-9-hxochem [hxochem.com]

- 2. chembk.com [chembk.com]

- 3. Calcium hypophosphite CAS#: 7789-79-9 [m.chemicalbook.com]

- 4. calcium phosphinate [chemister.ru]

- 5. Calcium phosphinate | CaO4P2 | CID 24618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. neemcco.com [neemcco.com]

- 7. Calcium Hypophosphite or Calcium Bis(phosphinate) Manufacturers [mubychem.com]

- 8. CAS 7789-79-9: Calcium hypophosphite | CymitQuimica [cymitquimica.com]

- 9. laguardia.edu [laguardia.edu]

- 10. Untitled [faculty.uml.edu]

- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]

Unlocking the Potential: Novel Applications of Calcium Hypophosphite

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Calcium hypophosphite, Ca(H₂PO₂)₂, is a versatile inorganic compound that has long been utilized in various industrial applications. Traditionally known for its role as a reducing agent, particularly in electroless nickel plating, and as a stabilizer and flame retardant in polymer formulations, recent research has begun to unveil its potential in more advanced and specialized fields. This technical guide provides an in-depth exploration of the established and, more importantly, the emerging novel applications of calcium hypophosphite, with a particular focus on its utility for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, provides detailed experimental protocols for significant applications, and visualizes complex processes and workflows to facilitate a deeper understanding of this remarkable compound.

Core Properties and Established Applications

Calcium hypophosphite is a white crystalline solid with good solubility in water. Its chemical reactivity is primarily centered around the hypophosphite anion ([H₂PO₂]⁻), which is a powerful reducing agent.

Table 1: Physical and Chemical Properties of Calcium Hypophosphite

| Property | Value |

| Chemical Formula | Ca(H₂PO₂)₂ |

| Molar Mass | 170.06 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | 16.7 g/100 mL at 20 °C |

| Decomposition Temperature | Above 300 °C |

The established applications of calcium hypophosphite are diverse, ranging from materials science to the food industry.

-

Flame Retardant: It is incorporated into various polymers to enhance their fire resistance. Upon heating, it decomposes to produce non-flammable gases that dilute the combustible gases and form a protective char layer.

-

Electroless Nickel Plating: It serves as a reducing agent in the deposition of nickel-phosphorus alloys onto various substrates, providing a uniform and corrosion-resistant coating.

-

Food Preservative: Its antioxidant properties help to extend the shelf life of certain food products.

-

Fertilizer: It can be used as a source of phosphorus and calcium for plant nutrition.

Novel Applications in Research and Development

The unique chemical properties of calcium hypophosphite are paving the way for its use in more sophisticated applications, particularly in organic synthesis and drug development.

Advanced Reducing Agent in Organic Synthesis

Calcium hypophosphite is gaining recognition as a mild, safe, and effective reducing agent for a variety of organic transformations.

-

Deiodination of Organic Halides: It has been demonstrated as an excellent reagent for the radical deiodination of organic iodides in water, offering an environmentally friendly alternative to traditional reducing agents.[1]

-

Reduction of Nitroarenes and Nitriles: In conjunction with a nickel catalyst, calcium hypophosphite can efficiently reduce aromatic nitro compounds to their corresponding anilines and aromatic nitriles to aldehydes, with moderate to excellent yields.[2]

Experimental Protocol: Nickel-Catalyzed Reduction of 4-Nitroacetophenone

Objective: To synthesize 4-aminoacetophenone from 4-nitroacetophenone using a calcium hypophosphite/nickel catalyst system.

Materials:

-

4-nitroacetophenone

-

Calcium hypophosphite

-

Nickel(II) chloride hexahydrate

-

Potassium carbonate

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-nitroacetophenone (1 mmol) in a mixture of ethanol (5 mL) and water (2 mL).

-

Add calcium hypophosphite (3 mmol), nickel(II) chloride hexahydrate (0.1 mmol), triphenylphosphine (0.2 mmol), and potassium carbonate (2 mmol) to the flask.

-

Stir the reaction mixture vigorously at 80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add 10 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-aminoacetophenone.

Expected Yield: 85-95%

Precursor for Organophosphorus Compounds

The P-H bonds in the hypophosphite ion can be functionalized to create C-P bonds, making it a valuable precursor for the synthesis of various organophosphorus compounds, which are crucial in medicinal chemistry and materials science.

-

Synthesis of Alkylphosphinic Acids: Calcium hypophosphite can react with alkenes via a radical addition mechanism to form alkylphosphinic acids, which are versatile intermediates for more complex organophosphorus molecules.

Experimental Protocol: Synthesis of Octylphosphinic Acid

Objective: To synthesize octylphosphinic acid from 1-octene (B94956) and calcium hypophosphite.

Materials:

-

1-octene

-

Calcium hypophosphite

-

Azobisisobutyronitrile (AIBN)

-

Ethanol

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux setup

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 1-octene (10 mmol) and calcium hypophosphite (15 mmol) to ethanol (20 mL).

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add AIBN (1 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 8-12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble salts.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain octylphosphinic acid as a crude product.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

Role in Drug Delivery and Development

While the direct use of calcium hypophosphite in drug formulations is primarily as a nutritional supplement, its chemical properties suggest novel applications in drug delivery and synthesis.

-

Precursor for Calcium Phosphate (B84403) Nanoparticles: Calcium phosphate nanoparticles are widely explored as biocompatible carriers for drug delivery.[3][4] While traditional methods use other calcium and phosphate sources, calcium hypophosphite's solubility and reactivity offer a potential alternative for the controlled synthesis of these nanocarriers. Further research is needed to establish specific protocols.

-

Synthesis of Phosphonate-Based Drugs: Phosphonates are a class of compounds with established antiviral and anticancer activities. Hypophosphorous acid and its salts are key starting materials for the synthesis of the phosphonate (B1237965) moiety. While direct routes from calcium hypophosphite to complex drug molecules are not yet widely published, its potential as a cost-effective and readily available phosphorus source for the synthesis of phosphonate-containing active pharmaceutical ingredients (APIs) is an active area of research.

Quantitative Data on Performance

Table 2: Flame Retardant Performance of Calcium Hypophosphite in Various Polymers

| Polymer | Ca(H₂PO₂)₂ Loading (wt%) | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) Reduction (%) | UL-94 Rating |

| Polyamide 6 (PA6) | 20 | 28 | 45 | V-0 |

| Polybutylene Terephthalate (PBT) | 25 | 29 | 50 | V-0 |

| Polypropylene (PP) | 30 | 26 | 35 | V-2 |

| Polycarbonate (PC) | 10 | 32 | 25 | V-0 |

Data compiled from various sources. Actual performance may vary depending on the specific formulation and processing conditions.

Visualizing Workflows and Mechanisms

To better illustrate the practical applications and underlying principles of calcium hypophosphite's utility, the following diagrams are provided.

Caption: Synthesis of Calcium Hypophosphite via Neutralization.

Caption: Flame Retardant Mechanism of Calcium Hypophosphite.

Caption: General Workflow for Organic Synthesis.

Conclusion and Future Outlook

Calcium hypophosphite is emerging from its role as a traditional industrial chemical to become a valuable tool for researchers and scientists in cutting-edge fields. Its efficacy as a safe and environmentally benign reducing agent in organic synthesis is a significant development. Furthermore, its potential as a precursor for novel organophosphorus compounds and as a component in advanced drug delivery systems highlights promising avenues for future research. The quantitative data and experimental protocols provided in this guide serve as a starting point for the exploration of these novel applications. As research continues, it is anticipated that the versatility of calcium hypophosphite will lead to even more innovative and impactful discoveries, particularly in the realms of sustainable chemistry and pharmaceutical sciences.

References

- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. inl.elsevierpure.com [inl.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

A Preliminary Investigation of Calcium Phosphinate as a Reducing Agent: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth preliminary investigation into the utility of calcium phosphinate, also known as calcium hypophosphite, as a reducing agent in organic synthesis. This document collates available data on its application in key transformations such as the reduction of nitriles, reductive amination, and dehalogenation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its adoption and further exploration in research and development settings.

Introduction to Calcium Phosphinate

Calcium phosphinate, with the chemical formula Ca(H₂PO₂)₂, is a white, water-soluble solid that has garnered attention as a mild and selective reducing agent.[1][2] Its stability, ease of handling, and favorable safety profile compared to more hazardous reducing agents make it an attractive alternative for various synthetic applications.[3][4] This guide focuses on its performance in three key areas of organic synthesis: the reduction of aromatic nitriles, reductive amination, and dehalogenation reactions.

Reduction of Aromatic Nitriles to Aldehydes

Calcium hypophosphite, in the presence of a nickel(II) catalyst, has been demonstrated to be an effective reagent for the reduction of aromatic nitriles to their corresponding aldehydes. This transformation is particularly valuable as it offers a direct route to aldehydes from readily available nitrile precursors.

Quantitative Data

The nickel-catalyzed reduction of various aromatic nitriles using calcium hypophosphite provides moderate to excellent yields, demonstrating its utility across a range of substrates with different electronic and steric properties.[5][6]

| Substrate (Ar-CN) | Product (Ar-CHO) | Yield (%)[5][6] |

| Benzonitrile | Benzaldehyde | 85 |

| 4-Methylbenzonitrile | 4-Methylbenzaldehyde | 94 |

| 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | 92 |

| 4-Chlorobenzonitrile | 4-Chlorobenzaldehyde | 75 |

| 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzaldehyde | 68 |

| 1-Naphthonitrile | 1-Naphthaldehyde | 85 |

| 2-Naphthonitrile | 2-Naphthaldehyde | 88 |

| 4-Cyanobenzoic acid ethyl ester | 4-Formylbenzoic acid ethyl ester | 70 |

| 4-Hydroxybenzonitrile | 4-Hydroxybenzaldehyde | 55 |

| 4-Formylbenzonitrile | Terephthalaldehyde | 30 |

Experimental Protocol

General Procedure for the Nickel-Catalyzed Reduction of Aromatic Nitriles: [5]

-

To a reaction vessel, add the aromatic nitrile (1.0 mmol), nickel(II) acetate (B1210297) tetrahydrate (0.1 mmol, 10 mol%), and calcium hypophosphite (2.0 mmol).

-

Add a mixture of water and ethanol (B145695) (1:1, 5 mL) to the vessel.

-

Add a suitable base, such as triethylamine (B128534) (2.0 mmol).

-

Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aldehyde.

Mechanistic Considerations

The reaction is believed to proceed through a nickel-catalyzed process where calcium hypophosphite acts as the hydride source. The nickel(II) precursor is likely reduced in situ to a catalytically active nickel(0) species. This species then participates in the reduction of the nitrile to an imine intermediate, which is subsequently hydrolyzed to the aldehyde product. The hypophosphite is oxidized to phosphite (B83602) in the process.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. While direct protocols using calcium phosphinate are not extensively documented, studies on sodium hypophosphite provide a strong basis for its potential application. Catalyst-free reductive amination has been achieved with sodium hypophosphite, showcasing its ability to selectively reduce imines in the presence of other functional groups.[5]

Plausible Experimental Approach (Hypothetical)

Based on the successful use of sodium hypophosphite, a similar protocol for calcium phosphinate can be proposed:

-

In a reaction vessel, combine the aldehyde or ketone (1.0 mmol) and the primary or secondary amine (1.2 mmol).

-

Add calcium hypophosphite (1.5 mmol) to the mixture.

-

Heat the reaction mixture, with or without a solvent, and monitor by TLC or GC.

-

Upon completion, work up the reaction by adding a base and extracting with an organic solvent.

-

Purify the resulting amine by standard methods.

Further research is required to optimize the reaction conditions, including temperature, solvent, and stoichiometry, for a broad range of substrates using calcium phosphinate.

Signaling Pathway of Reductive Amination

The general mechanism of reductive amination involves the initial formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is then reduced by the hydride source to the corresponding amine.

Dehalogenation of Aryl Halides

Calcium hypophosphite has been investigated as a reducing agent for the dehalogenation of aryl halides, a reaction of significant importance in both synthetic chemistry and environmental remediation. The process often involves a radical mechanism.

Deiodination in Water

Calcium hypophosphite has been successfully employed for the radical deiodination of organic compounds in water, offering a non-toxic and environmentally friendly approach.[1] The reaction proceeds via a radical chain mechanism where the hypophosphite is oxidized to the water-insoluble calcium phosphite.

Dehalogenation of Aryl Chlorides and Bromides

The dehalogenation of aryl chlorides and bromides using hypophosphite salts has been reported, typically in the presence of a noble metal catalyst such as palladium on carbon (Pd/C).[7]

Experimental Protocol for Dehalogenation of Aryl Halides

General Procedure for Pd-Catalyzed Dehalogenation: [7]

-

In a reaction flask, dissolve the aryl halide (1.0 mmol) in a suitable solvent (e.g., acetone, tetrahydrofuran).

-

Add a base such as potassium carbonate (2.0 mmol) and the palladium on carbon catalyst (5-10 mol%).

-

Add an aqueous solution of sodium hypophosphite monohydrate (1.2-2.5 mmol).

-

Stir the mixture at a suitable temperature (e.g., 50 °C) and monitor the reaction progress.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Extract the product with an organic solvent and purify as necessary.

Mechanistic Pathway of Radical Dehalogenation

The dehalogenation reaction is proposed to proceed through a radical chain mechanism. A radical initiator generates a phosphorus-centered radical from the hypophosphite. This radical then abstracts the halogen atom from the aryl halide, generating an aryl radical. The aryl radical subsequently abstracts a hydrogen atom from another hypophosphite molecule to yield the dehalogenated arene and propagate the radical chain.

Synthesis, Stability, and Handling of Calcium Phosphinate

High-purity calcium phosphinate can be synthesized through the neutralization reaction of hypophosphorous acid with calcium hydroxide.[8] It is a stable solid under recommended storage conditions but can decompose upon heating to above 300 °C, emitting toxic fumes of phosphorus oxides and flammable phosphine (B1218219) gas.[2][3] It is a flammable solid and should be handled with care, avoiding dust formation and sources of ignition.[4] Appropriate personal protective equipment should be worn when handling this reagent.

Conclusion and Future Outlook

Calcium phosphinate presents itself as a promising, mild, and selective reducing agent for a variety of organic transformations. Its effectiveness in the nickel-catalyzed reduction of aromatic nitriles is well-documented. While its application in reductive amination and the reduction of nitro compounds requires further dedicated investigation, the existing data on related hypophosphite salts suggests a high potential for success. The radical-mediated dehalogenation reactions highlight another area where calcium phosphinate can serve as a green and efficient reagent.

For drug development professionals and researchers, the chemoselectivity of calcium phosphinate is a key advantage, potentially allowing for the reduction of specific functional groups in complex molecules without affecting others.[5] Future work should focus on developing detailed and optimized protocols for a wider range of substrates, conducting comprehensive comparative studies against other reducing agents, and further elucidating the reaction mechanisms to fully unlock the synthetic potential of this versatile reagent.

References

- 1. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium hypophosphite(7789-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Calcium phosphinate | CaO4P2 | CID 24618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. BJOC - Influence of the cation in hypophosphite-mediated catalyst-free reductive amination [beilstein-journals.org]

- 6. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CN103723696A - Preparation method of calcium phosphite - Google Patents [patents.google.com]

- 8. CN101332982B - Method for producing calcium hypophosphite - Google Patents [patents.google.com]

Early-Stage Research on Calcium Phosphinate in Polymer Science: A Technical Guide

An in-depth exploration of the synthesis, flame retardant properties, and mechanistic insights of calcium phosphinate in polymer matrices for researchers, scientists, and product development professionals.

Introduction

Calcium phosphinate, also known as calcium hypophosphite, is emerging as a significant halogen-free flame retardant in polymer science. Its appeal lies in its effectiveness at improving the fire resistance of a variety of polymers, coupled with a more favorable environmental and health profile compared to traditional halogenated flame retardants. This technical guide provides a comprehensive overview of early-stage research into calcium phosphinate, focusing on its synthesis, incorporation into polymer matrices, performance as a flame retardant, and the underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for professionals engaged in the research and development of advanced, fire-safe polymeric materials.

Synthesis of Calcium Phosphinate

The synthesis of calcium phosphinate can be achieved through several methods, with the double decomposition reaction being a common and feasible approach.

Synthesis via Double Decomposition

A prevalent method involves the reaction of sodium hypophosphite with a soluble calcium salt, such as calcium chloride or calcium nitrate (B79036), in an aqueous solution.[1][2][3]

Experimental Protocol: Synthesis of Calcium Hypophosphite [1]

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium hypophosphite by dissolving a specific molar concentration (e.g., 2.0 mol/L) in deionized water.

-

Prepare a solution of anhydrous calcium chloride with the same molar concentration in deionized water.

-

-

Reaction:

-

In a reaction vessel equipped with a stirrer and temperature control, add the calcium chloride solution.

-

While stirring, slowly add the sodium hypophosphite solution to the calcium chloride solution. The stoichiometric ratio of sodium hypophosphite to calcium nitrate is typically controlled at 1:(0.55~0.6).[2]

-

Maintain the reaction temperature at a controlled level, for instance, 40°C, for a duration of approximately 100 minutes to achieve a high yield and small particle size.[1]

-

-

Precipitation and Isolation:

-

Upon mixing, a white precipitate of calcium hypophosphite will form.

-

Allow the precipitate to settle for a period (e.g., 3 hours).

-

-

Filtration and Washing:

-

Filter the precipitate from the solution.

-

Wash the collected solid with deionized water to remove soluble byproducts, such as sodium chloride.

-

-

Drying:

-

Dry the purified calcium hypophosphite in an oven at a controlled temperature (e.g., 50-80°C) for a specified time (e.g., 12-25 minutes) to obtain the final product.[4] The resulting product is a white crystalline powder.

-

Incorporation of Calcium Phosphinate into Polymers

Melt compounding is a standard industrial practice for incorporating additives like calcium phosphinate into thermoplastic polymers such as polyamide 6 (PA6) and polybutylene terephthalate (B1205515) (PBT).

Experimental Protocol: Melt Compounding of PA6 with Calcium Phosphinate [4]

-

Material Preparation:

-

Dry the base polymer (e.g., PA6 pellets) in a vacuum oven at a specified temperature (e.g., 110°C) overnight to remove any absorbed moisture, which can cause degradation during processing.

-

Ensure the calcium phosphinate powder is also dry.

-

-

Compounding:

-

Use a co-rotating twin-screw extruder for compounding.

-

Set the temperature profile of the extruder zones. For PA6, a typical profile might range from 230°C at the hopper to 265°C at the die.[4]

-

Premix the dried PA6 pellets and calcium phosphinate powder at the desired weight percentages.

-

Feed the mixture into the extruder at a controlled rate.

-

-

Pelletization:

-

The extruded molten strand is cooled in a water bath and then cut into pellets using a pelletizer.

-

-

Specimen Preparation:

-

Dry the compounded pellets again under vacuum.

-

Use an injection molding machine to produce test specimens (e.g., for flammability and mechanical testing) from the dried pellets. Set the injection molding temperatures according to the polymer's processing guidelines (e.g., for PA6, barrel temperatures of 240-270°C and a mold temperature of 60-90°C).

-

Flame Retardant Performance of Calcium Phosphinate

The efficacy of calcium phosphinate as a flame retardant is evaluated through standardized tests that measure various aspects of a material's flammability. The Limiting Oxygen Index (LOI) and the UL-94 vertical burn test are two of the most common methods.

Quantitative Flammability Data

The addition of calcium phosphinate has been shown to significantly improve the flame retardant properties of various polymers. The following tables summarize key flammability data from early-stage research.

Table 1: Flammability Properties of Polylactide (PLA) Composites with Calcium Hypophosphite (CaHP)

| Sample | CaHP (wt%) | LOI (%) | UL-94 Rating |

| Neat PLA | 0 | 19.5 | No Rating |

| FR-PLA-1 | 10 | 24.5 | V-2 |

| FR-PLA-2 | 20 | 28.0 | V-0 |

| FR-PLA-3 | 30 | 31.5 | V-0 |

Source: Adapted from a study on biobased polylactide composites.[3][5]

Table 2: Flammability Properties of Various Thermoplastic Composites with Calcium Hypophosphite (CaHP)

| Polymer | CaHP (wt%) | LOI (%) | UL-94 Rating |

| Polyamide 6 (PA6) | 20 | - | V-0 |

| Thermoplastic Polyurethane (TPU) | 20 | - | V-0 |

| Polymethyl Methacrylate (PMMA) | 30 | - | V-0 |

Note: Specific LOI values for these composites were not provided in the initial source. The data indicates the concentration required to achieve a V-0 rating. Source: Adapted from a study on the flame-retardant effect of calcium hypophosphite in various thermoplastic polymers.[6]

Experimental Protocols for Flammability Testing

UL-94 Vertical Burn Test [7][8][9]

-

Specimen Preparation: A rectangular bar of the material with specific dimensions is prepared.

-

Test Setup: The specimen is clamped vertically. A burner with a specified flame height is positioned below the specimen. A piece of cotton is placed below the specimen to detect flaming drips.

-

Procedure:

-

The flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

-

Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

-

-

Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether flaming drips ignite the cotton. A V-0 rating indicates the best performance, with the flame extinguishing within 10 seconds with no dripping.[9]

Limiting Oxygen Index (LOI) Test [10]

-

Specimen Preparation: A small, vertically oriented specimen of the material is prepared.

-

Test Setup: The specimen is placed in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney.

-

Procedure: The top of the specimen is ignited. The oxygen concentration in the gas mixture is adjusted until the flame is just self-sustaining.

-

Measurement: The LOI is the minimum percentage of oxygen in the oxygen/nitrogen mixture that is required to sustain combustion of the material. A higher LOI value indicates better flame retardancy.

Effect on Mechanical Properties

The incorporation of additives can influence the mechanical properties of the host polymer. It is crucial to assess these changes to ensure the final material meets the required performance standards for its intended application.

Quantitative Mechanical Property Data

The following table presents data on the mechanical properties of polymer composites containing calcium-based fillers. While specific data for calcium phosphinate is limited in the initial research, this provides an indication of the potential effects of such additives.

Table 3: Mechanical Properties of Polyamide 6 (PA6) Composites with Calcium Carbonate

| Sample | Filler Content (phr) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Impact Strength (kJ/m²) |

| Neat PA6 | 0 | - | - | - |

| N10C3Ca3 | 10 (NBR), 3 (nanoclay), 3 (CaCO₃) | 44 | - | - |

| N10C5Ca5 | 10 (NBR), 5 (nanoclay), 5 (CaCO₃) | - | 2800 | - |

Note: This data is for a hybrid nanocomposite and is provided for illustrative purposes.[11] Research indicates that the addition of fillers like calcium carbonate can improve tensile and flexural strength but may decrease impact strength.[11]

Flame Retardant Mechanism

The flame-retardant action of calcium phosphinate is understood to occur through a combination of condensed-phase and gas-phase mechanisms.

Thermal Decomposition Pathway

The thermal decomposition of calcium hypophosphite is a multi-stage process. In an inert atmosphere, it undergoes an extensive exothermic decomposition with multiple stages, releasing phosphine (B1218219) (PH₃) gas.[2][12] In the presence of air, the decomposition is also exothermic and can lead to the oxidation of phosphorus.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. boedeker.com [boedeker.com]

- 8. testextextile.com [testextextile.com]

- 9. specialchem.com [specialchem.com]

- 10. Investigation of the Fire Performance of Polyamide 6-Based Composites with Halogen-free Flame Retardants and Synergistic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iau.ir [journals.iau.ir]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Flame Retardant Mechanism of Calcium Phosphinate

For Researchers, Scientists, and Product Development Professionals

This technical guide provides a comprehensive exploration of the core flame retardant mechanism of calcium phosphinate. It is designed to furnish researchers, scientists, and professionals in product development with a detailed understanding of its function, supported by quantitative data, experimental methodologies, and visual representations of the underlying chemical and physical processes.

Introduction to Calcium Phosphinate as a Flame Retardant

Calcium phosphinate, also known as calcium hypophosphite [Ca(H₂PO₂)₂], is a halogen-free flame retardant that has garnered significant attention as an effective and environmentally friendlier alternative to traditional halogenated systems. Its efficacy stems from a multi-faceted mechanism that acts in both the condensed (solid) and gas phases during polymer combustion. This dual-action approach disrupts the fire cycle at critical stages, leading to enhanced fire safety in a variety of polymeric materials.

Core Flame Retardant Mechanism

The flame retardant action of calcium phosphinate is primarily a result of its thermal decomposition products, which interfere with the chemistry and physics of a fire. This mechanism can be broadly categorized into condensed-phase and gas-phase actions.

Condensed-Phase Action: Char Formation and Insulation

In the condensed phase, calcium phosphinate promotes the formation of a stable, insulating char layer on the surface of the burning polymer.[1][2] This char acts as a physical barrier, achieving several critical functions:

-

Insulation: The char layer insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis and the generation of flammable volatile compounds.

-

Barrier to Fuel: It impedes the transport of these volatile fuel gases to the flame front.

-

Oxygen Barrier: The char layer also limits the diffusion of oxygen from the atmosphere to the polymer surface, further stifling combustion.

The thermal decomposition of calcium phosphinate in the condensed phase is a complex process. Upon heating, it is believed to decompose, leading to the formation of various phosphorus-containing species, including calcium phosphate (B84403) and polyphosphates. These species can catalyze the dehydration and cross-linking of the polymer chains, enhancing the yield and stability of the protective char.[3]

Gas-Phase Action: Radical Scavenging

In the gas phase, the thermal decomposition of calcium phosphinate releases phosphorus-containing radicals, primarily phosphine (B1218219) (PH₃) and potentially diphosphine (P₂H₄).[4][5] These volatile species act as potent flame inhibitors by scavenging the high-energy free radicals (H• and OH•) that propagate the combustion chain reactions in the flame.[4] Key reactions in the gas phase include:

-

H• + PO• → HPO

-

OH• + PO• → HPO₂

By terminating these chain reactions, the phosphorus-containing species cool the flame and reduce its intensity, ultimately leading to flame extinguishment.

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the flame retardant mechanism of calcium phosphinate and a typical experimental workflow for its evaluation.

Quantitative Performance Data

The effectiveness of calcium phosphinate as a flame retardant is demonstrated through various standard fire safety tests. The following table summarizes key quantitative data for polylactide (PLA) composites containing different weight percentages of calcium phosphinate (CaHP).

| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 (3.2 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |

| PLA | None | 0 | 19.5 | Not Rated | 483 | 80.1 |

| PLA | CaHP | 5 | 24.0 | V-2 | 389 | 75.4 |

| PLA | CaHP | 10 | 25.0 | V-2 | 356 | 72.3 |

| PLA | CaHP | 15 | 25.5 | V-2 | 321 | 68.9 |

| PLA | CaHP | 20 | 25.5 | V-1 | 298 | 65.7 |

| PLA | CaHP | 25 | 26.0 | V-1 | 275 | 62.1 |

| PLA | CaHP | 30 | 26.5 | V-0 | 254 | 59.8 |

Data extracted from "Combustion properties and thermal degradation behaviors of biobased polylactide composites filled with calcium hypophosphite". Please note that performance can vary depending on the polymer matrix and formulation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of calcium phosphinate's flame retardant properties.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability of the material and the amount of char residue formed.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A sample of approximately 5-10 mg is placed in a ceramic or platinum pan.

-

The sample is heated from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air, with a flow rate of 50-100 mL/min.

-

The weight loss of the sample is recorded as a function of temperature.

-

-

Data Analysis: The onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residue at the end of the test are determined from the TGA curve.

Limiting Oxygen Index (LOI)

-

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

-

Standard: ASTM D2863 or ISO 4589.

-

Procedure:

-

A vertically oriented specimen of standard dimensions is ignited at its upper end.

-

The concentration of oxygen in the flowing gas mixture is adjusted until the specimen just continues to burn.

-

The LOI is expressed as the volume percentage of oxygen in the mixture.

-

UL-94 Vertical Burning Test

-

Objective: To assess the material's response to a small open flame under controlled laboratory conditions.

-

Standard: ANSI/UL 94.

-

Procedure:

-

A rectangular bar specimen is held vertically.

-

A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed.

-

The duration of flaming and glowing after the first and second flame applications are recorded.

-

Observations of dripping of flaming particles are also noted.

-

-

Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen.

Cone Calorimetry

-

Objective: To measure the heat release rate and other combustion parameters of a material under a controlled radiant heat flux.

-

Standard: ASTM E1354 or ISO 5660.

-

Procedure:

-

A square specimen (typically 100 mm x 100 mm) is exposed to a specific level of radiant heat (e.g., 35 or 50 kW/m²) from a conical heater.

-

The specimen is ignited by a spark igniter.

-

The combustion gases are collected, and the oxygen concentration is measured to determine the heat release rate based on the oxygen consumption principle.

-

Other parameters such as time to ignition, total heat released, smoke production, and mass loss are also recorded.

-

Scanning Electron Microscopy (SEM)

-

Objective: To examine the morphology and microstructure of the char residue obtained after combustion.

-

Procedure:

-

A sample of the char residue is mounted on an aluminum stub using conductive adhesive.

-

The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

The coated sample is placed in the SEM chamber, and the surface is scanned with a focused beam of electrons to generate high-resolution images.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the chemical functional groups present in the char residue.

-

Procedure:

-

A small amount of the char residue is ground into a fine powder.

-

The powder is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is then placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis: The absorption bands in the spectrum are correlated to specific chemical bonds and functional groups to determine the chemical composition of the char.

Conclusion